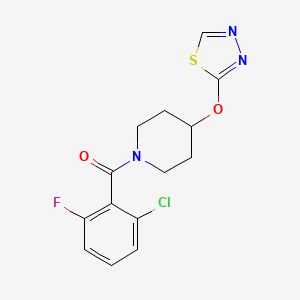

2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

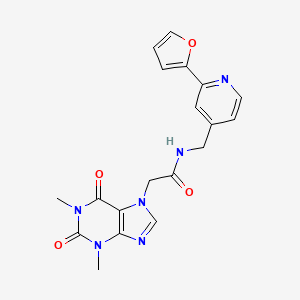

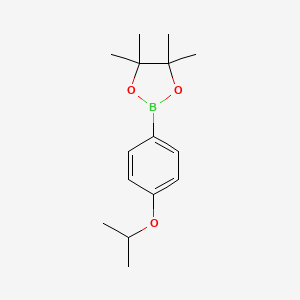

“2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione” is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization .

Synthesis Analysis

Indane-1,3-dione can be easily synthesized by self-condensation in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) .Molecular Structure Analysis

The molecular formula of “2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione” is C15H18N2O2 .Chemical Reactions Analysis

Indane-1,3-dione can undergo various chemical reactions. For instance, a four-component reaction involving indane-1,3-dione, 9-ethyl-9H-carbazole-3-carbaldehyde, ethyl acetoacetate, and ammonium acetate in the presence of a catalytic amount of piperidine could furnish ethyl 4-(9H) .Aplicaciones Científicas De Investigación

Medicinal Chemistry

Indane-1,3-dione derivatives have garnered significant interest in medicinal chemistry due to their structural versatility and potential therapeutic applications. Notable examples include:

- Donepezil : Used for Alzheimer’s disease treatment .

- Indinavir : Employed in AIDS treatment .

- Natural Product Derivatives : Indane-1,3-dione structures are found in various natural products, further fueling research in this area .

Organic Electronics

Indane-1,3-dione serves as an electron acceptor in organic electronics. Researchers have explored its use in:

- Dye Design for Solar Cells : Creating efficient dyes for solar energy conversion .

- Photoinitiators of Polymerization : Enhancing polymerization processes .

- Chromophores for Non-Linear Optical (NLO) Applications : Enabling advanced optical materials .

Biosensing and Bioimaging

Indane-1,3-dione-based structures find applications in biosensing and bioimaging:

- Biosensors : Utilized for detecting specific biomolecules .

- Fluorescent Probes : Enhancing bioimaging techniques .

Chemical Modification and Domino Reactions

Researchers have harnessed indane-1,3-dione for various chemical transformations:

- Chemical Reactions : Investigating different reactions to access this scaffold .

- Domino Reactions : Sequential transformations leading to complex products .

Spiro Compounds

Indane-1,3-dione derivatives contribute to the synthesis of spiro compounds, which have diverse applications in drug discovery and materials science .

Other Fields

Beyond the mentioned areas, indane-1,3-dione continues to inspire research in fields such as organic synthesis, materials science, and photopolymerization .

Mecanismo De Acción

While the specific mechanism of action for “2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione” is not mentioned in the search results, indane-1,3-dione and its derivatives have been extensively studied as a synthetic intermediate for the design of many different biologically active molecules .

Direcciones Futuras

Indane-1,3-dione and its derivatives find applications in various research fields ranging from medicinal chemistry, organic electronics, photopolymerization, to optical sensing and non-linear optical (NLO) applications . This suggests that “2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione” could also have potential applications in these areas.

Propiedades

IUPAC Name |

2-[N-[2-(dimethylamino)ethyl]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-10(16-8-9-17(2)3)13-14(18)11-6-4-5-7-12(11)15(13)19/h4-7,18H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGDYSHTDGKSKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCN(C)C)C1=C(C2=CC=CC=C2C1=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(((2-(Dimethylamino)ethyl)amino)ethylidene)indane-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2412200.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide](/img/structure/B2412208.png)

![4-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2412213.png)